molecular formula C13H18BrN3O4S B2566341 4-((3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)morpholine CAS No. 1904098-01-6

4-((3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)morpholine

Cat. No.: B2566341
CAS No.: 1904098-01-6
M. Wt: 392.27
InChI Key: GRNGFLBREFWIIR-UHFFFAOYSA-N
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Description

4-((3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)morpholine is a complex organic compound that features a pyrrolidine ring, a bromopyridine moiety, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)morpholine typically involves multiple steps, starting with the preparation of the bromopyridine and pyrrolidine intermediates. The bromopyridine can be synthesized through bromination of pyridine, while the pyrrolidine ring can be constructed via cyclization reactions. The final compound is obtained by coupling these intermediates under specific reaction conditions, often involving the use of catalysts and solvents to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production at a larger scale .

Chemical Reactions Analysis

Types of Reactions

4-((3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the bromopyridine ring .

Scientific Research Applications

4-((3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)morpholine is unique due to its combination of functional groups, which allows it to interact with a wide range of molecular targets. This makes it a versatile compound for research and development in multiple fields .

Properties

IUPAC Name

4-[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrN3O4S/c14-12-2-1-4-15-13(12)21-11-3-5-17(10-11)22(18,19)16-6-8-20-9-7-16/h1-2,4,11H,3,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRNGFLBREFWIIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=CC=N2)Br)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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